molecular formula C10H17NO3 B2518674 2-(cyclohexanecarbonylamino)propanoic Acid CAS No. 150671-92-4

2-(cyclohexanecarbonylamino)propanoic Acid

Cat. No. B2518674
CAS RN: 150671-92-4
M. Wt: 199.25
InChI Key: LYBZCFYXVCCLLS-UHFFFAOYSA-N
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Description

2-(cyclohexanecarbonylamino)propanoic Acid is a carboxylic acid derivative. Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carboxylic acid a trigonal planar shape (around the carbonyl carbon) making the bond angles roughly 120 degrees .


Synthesis Analysis

The synthesis of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The milestone achievements and recent results by both approaches are discussed in the literature .


Molecular Structure Analysis

The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carboxylic acid a trigonal planar shape (around the carbonyl carbon) making the bond angles roughly 120 degrees . A resonance structure exists where one of the lone pairs of the hydroxyl oxygen (OH) is conjugated with the pi bond system of the carbonyl group .


Chemical Reactions Analysis

Carboxylic acids typically undergo reactions such as hydrolysis, where they react with metals to form a salt and hydrogen, and with carbonates to form a salt, water, and carbon dioxide gas . They also take part in neutralization reactions to produce salt and water .


Physical And Chemical Properties Analysis

Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carboxylic acid a trigonal planar shape (around the carbonyl carbon) making the bond angles roughly 120 degrees .

Mechanism of Action

As a naturally occurring carboxylic acid, propionic acid typically undergoes metabolism via conversion to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .

Safety and Hazards

Carboxylic acids, including propionic acid, are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are flammable liquids and may be corrosive to metals . They cause severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

The need for the chemical industry to transition to renewable energy sources to achieve industrial decarbonization has propelled the study of alternative production pathways for important chemicals . Thermochemical ethylene production is one of the most significant contributors to greenhouse gas emissions . In this context, the electrochemical oxidation of propionic acid, a component of aqueous waste from a hydrothermal liquefaction process, is being explored as an alternative pathway for ethylene production .

properties

IUPAC Name

2-(cyclohexanecarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBZCFYXVCCLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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